Ozanimod - 1306760-87-1

Ozanimod

Catalog Number: EVT-278101
CAS Number: 1306760-87-1
Molecular Formula: C23H24N4O3
Molecular Weight: 404.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozanimod (formerly known as RPC1063) is a sphingosine 1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5). It acts as a functional antagonist by inducing internalization of S1P receptors on lymphocytes, specifically T cells. This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their migration to sites of active inflammation. Ozanimod has emerged as a potential therapeutic agent for various chronic immune-mediated inflammatory diseases, including multiple sclerosis (MS) and ulcerative colitis (UC).

Mechanism of Action

Ozanimod primarily exerts its effects by selectively binding to and modulating S1P1 and S1P5 receptors. These receptors are involved in the regulation of lymphocyte trafficking and inflammatory processes. By binding to S1P1 receptors on lymphocytes, Ozanimod promotes their internalization and sequestration within lymphoid tissues, reducing their circulation in the bloodstream and migration to inflammatory sites. Additionally, Ozanimod's interaction with S1P5 receptors may contribute to its neuroprotective effects in the central nervous system.

Applications

Multiple Sclerosis (MS)

Studies have demonstrated the efficacy of Ozanimod in reducing disease activity in relapsing MS (RMS). Ozanimod significantly reduced annualized relapse rates, gadolinium-enhancing lesions, and new or enlarging T2 lesions in RMS patients compared to placebo. , ,

Ulcerative Colitis (UC)

Ozanimod has also shown promise in the treatment of UC. Studies have demonstrated that Ozanimod significantly improved clinical remission, response, endoscopic improvement, and mucosal healing in patients with moderately to severely active UC compared to placebo. ,

Neuroprotection

In preclinical studies using mouse models, Ozanimod has demonstrated neuroprotective effects. It reduced inflammatory markers, demyelination, and apoptotic cell counts in the spinal cord, indicating potential for mitigating neuronal damage. These findings suggest its potential application in other neurodegenerative disorders.

Systemic Lupus Erythematosus (SLE)

Preclinical studies in murine SLE models revealed Ozanimod's potential therapeutic benefit. It reduced proteinuria, serum blood urea nitrogen levels, and kidney disease severity, demonstrating its ability to ameliorate SLE-associated inflammation and organ damage.

CC112273

Compound Description: CC112273 is a major active metabolite of ozanimod. [ [] ] Following multiple doses of ozanimod, CC112273 represents approximately 73% of circulating total active drug exposure. [ [] ] It is formed by the metabolism of ozanimod via aldehyde dehydrogenase, alcohol dehydrogenase, and cytochrome P450 isoforms 3A4 and 1A1, followed by monoamine oxidase B metabolism of the primary metabolite RP101075. [ [] ] CC112273 can undergo further reduction by carbonyl reductases to form CC1084037 or CYP2C8-mediated oxidation to form RP101509. [ [] ]

Relevance: CC112273 is a key active metabolite of ozanimod, contributing significantly to its overall pharmacological activity. Understanding its pharmacokinetics is crucial, as its clearance is influenced by factors like smoking status and body weight. [ [] ] This metabolite highlights the complex metabolic pathways involved in ozanimod's activity. [ [] ]

CC1084037

Compound Description: CC1084037 is a major active metabolite of ozanimod, constituting approximately 15% of the total active drug exposure after multiple doses. [ [, ] ] It is formed via reduction of CC112273 by carbonyl reductase. [ [] ] CC1084037 undergoes rapid oxidation by aldo-keto reductase 1C1/1C2 and/or 3β- and 11β-hydroxysteroid dehydrogenase to revert back to CC112273. [ [] ] This reversible interconversion favors CC112273. [ [] ]

RP101124

Compound Description: RP101124 is a major inactive metabolite of ozanimod. [ [] ] Along with the active metabolite CC112273, it comprises about 50% of the total circulating radioactivity following ozanimod administration. [ [] ]

Reference: [] - https://www.semanticscholar.org/paper/51f64142ff59ab7d84685edf1175568664e369d3

RP101075

Compound Description: RP101075 is a key metabolite in the ozanimod metabolic pathway. It serves as the precursor to the major active metabolite CC112273. [ [] ] RP101075 is formed through the primary metabolic pathways of ozanimod, which include aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora. [ [] ]

RP101509

Compound Description: RP101509 is a metabolite formed from the oxidation of the active metabolite CC112273 by CYP2C8. [ [] ]

Sphingosine 1-Phosphate

Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring signaling sphingolipid that binds to a family of five G protein-coupled receptors (S1P1-5). [ [, ] ] It plays a significant role in regulating various physiological processes, including lymphocyte trafficking, immune cell function, and vascular integrity.

Relevance: Ozanimod, as a sphingosine 1-phosphate receptor modulator, exerts its therapeutic effects by binding to and modulating the activity of specific S1P receptors, primarily S1P1 and S1P5. [ [, , ] ] This modulation influences lymphocyte migration and immune responses, contributing to ozanimod's efficacy in treating autoimmune diseases like ulcerative colitis and multiple sclerosis.

Properties

CAS Number

1306760-87-1

Product Name

Ozanimod

IUPAC Name

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

Molecular Formula

C23H24N4O3

Molecular Weight

404.46

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1

InChI Key

XRVDGNKRPOAQTN-FQEVSTJZSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

RPC1063; RPC-1063; RPC 1063; Ozanimod

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.